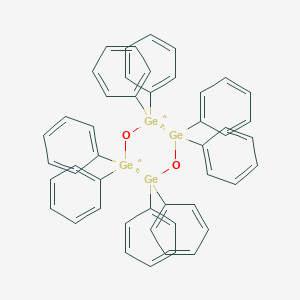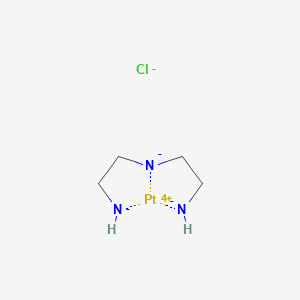
Chlorodiethylenetriamine platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodiethylenetriamine platinum, also known as CDDP, is a platinum-based chemotherapy drug that has been used for the treatment of various types of cancer, including ovarian, testicular, bladder, and lung cancer. It is an important drug in the field of cancer treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field.
Mecanismo De Acción
Chlorodiethylenetriamine platinum works by binding to DNA and interfering with its replication and transcription, ultimately leading to cell death. It also induces apoptosis, or programmed cell death, in cancer cells. This mechanism of action is similar to that of other platinum-based chemotherapy drugs, such as cisplatin and carboplatin.
Efectos Bioquímicos Y Fisiológicos
Chlorodiethylenetriamine platinum has a number of biochemical and physiological effects on the body, including nephrotoxicity, ototoxicity, and neurotoxicity. It can also cause nausea, vomiting, and bone marrow suppression. These side effects can be mitigated through careful monitoring and management of the patient's condition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorodiethylenetriamine platinum has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to induce apoptosis in cancer cells. However, it also has limitations, such as its toxicity and potential for side effects, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many future directions for research on Chlorodiethylenetriamine platinum, including the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Other areas of research include the identification of biomarkers that can predict patient response to Chlorodiethylenetriamine platinum, and the investigation of new combination therapies that can enhance its anti-cancer properties. Additionally, research is ongoing to better understand the mechanisms of resistance to Chlorodiethylenetriamine platinum, and to develop strategies to overcome this resistance in cancer cells.
In conclusion, Chlorodiethylenetriamine platinum is an important chemotherapy drug that has been used for the treatment of various types of cancer. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field. Ongoing research in this area has the potential to improve cancer treatment outcomes and ultimately save lives.
Métodos De Síntesis
Chlorodiethylenetriamine platinum is synthesized by reacting cisplatin with chlorine gas and diethylenetriamine. The reaction takes place in a solvent such as water or methanol, and the resulting product is purified by filtration and recrystallization. This synthesis method is relatively simple and has been used for many years to produce Chlorodiethylenetriamine platinum for clinical use.
Aplicaciones Científicas De Investigación
Chlorodiethylenetriamine platinum has been extensively studied for its anti-cancer properties, and many scientific studies have investigated its efficacy and safety in the treatment of various types of cancer. It has been shown to be effective in the treatment of ovarian, testicular, bladder, and lung cancer, and is often used in combination with other chemotherapy drugs to improve treatment outcomes.
Propiedades
Número CAS |
14215-58-8 |
|---|---|
Nombre del producto |
Chlorodiethylenetriamine platinum |
Fórmula molecular |
C4H10ClN3Pt |
Peso molecular |
330.68 g/mol |
Nombre IUPAC |
bis(2-azanidylethyl)azanide;platinum(4+);chloride |
InChI |
InChI=1S/C4H10N3.ClH.Pt/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q-3;;+4/p-1 |
Clave InChI |
VWCPNTATQBOMGQ-UHFFFAOYSA-M |
SMILES |
C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4] |
SMILES canónico |
C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4] |
Números CAS relacionados |
14215-58-8 (Parent) 14215-58-8 (chloride) |
Sinónimos |
(Pt(dien)Cl)Cl chlorodiethylenetriamine platinum chlorodiethylenetriamine platinum(II) chloride dien-Pt diethylenetriaminechloroplatinum(II) platinum bis(ethyldiamine)dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
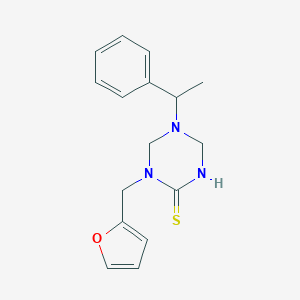
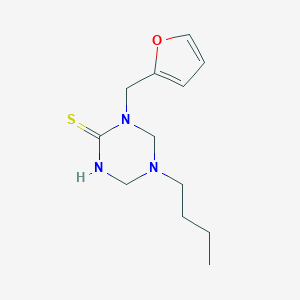
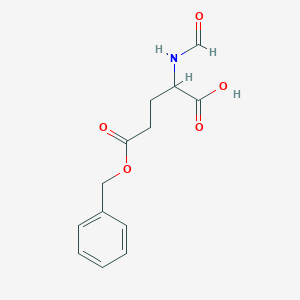
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)
